Juglon

Übersicht

Beschreibung

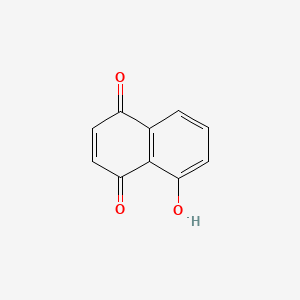

Juglone, also known as 5-hydroxy-1,4-naphthalenedione, is a naturally occurring phenolic compound with the molecular formula C10H6O3. It is primarily found in the leaves, roots, husks, and bark of plants in the Juglandaceae family, particularly the black walnut (Juglans nigra). Juglone is known for its allelopathic properties, which means it can inhibit the growth of surrounding plants .

Wissenschaftliche Forschungsanwendungen

Juglon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Farbstoff für Stoffe und Tinten verwendet.

Medizin: Wird auf seine potenziellen Antikrebs-, antimikrobiellen und antifungalen Eigenschaften untersucht.

Industrie: Wird als natürliches Herbizid und als Biozid im ökologischen Landbau und zur Schädlingsbekämpfung eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es bestimmte Enzyme hemmt, die für Stoffwechselfunktionen notwendig sind. Es hemmt die mitochondriale Atmung und die Photosynthese in Pflanzen. In Krebszellen induziert this compound den Zelltod durch Mechanismen wie Redox-Cycling und die Reaktion mit Glutathion (GSH), was zu oxidativem Stress und Ferroptose führt .

Wirkmechanismus

Target of Action

Juglone, a natural product found in walnut trees and other plants, has been reported to possess cytotoxic properties against various cancer cell lines . It has been shown to target multiple key enzymes, including cystathionine γ-synthase (HpCGS), malonyl-CoA:acyl carrier protein , and others involved in apoptosis, cell cycle, and metabolism pathway .

Mode of Action

Juglone exerts its effect by inhibiting certain enzymes needed for metabolic function . This inhibition leads to an abnormal redox state, which is associated with various diseases including cancer . Juglone has been found to induce autophagy and inhibit cell migration and endoplasmic reticulum stress , which are new hallmarks of cancer treatment .

Biochemical Pathways

Juglone’s mode of action involves several biochemical pathways. It has been found to activate the reactive oxygen species (ROS)-mediated PI3K/Akt pathway , leading to apoptosis in non-small cell lung cancer cells . Additionally, juglone has been found to induce ferroptosis, a novel iron-dependent cell death pathway . The biosynthesis of juglone’s naphthalenoid moiety is shared with biochemical steps of the phylloquinone pathway .

Pharmacokinetics

It also increases intracellular ROS and malondialdehyde (MDA) levels, but suppresses glutathione peroxidase 4 (GPX4) and superoxide dismutase (SOD) activities .

Result of Action

Juglone’s action results in several molecular and cellular effects. It has been shown to arrest the cell cycle, induce apoptosis, increase the cleavage of caspase 3 and the protein expression of Bax and Cyt c, and decrease the protein expression of Bcl-2 and caspase-3 . It also causes significant changes in transcript levels of genes related to cell growth, cell wall formation, chemical detoxification, abiotic stress response, and epigenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of juglone. Juglone is released into the soil through decaying litterfall, root contact, or rain leaching from its drip line, and is responsible for the detrimental effects elicited by black walnut on other species . The environmental impact of juglone also needs to be considered

Biochemische Analyse

Biochemical Properties

Juglone functions as an allelochemical when released from trees in the walnut family into the rhizosphere . It has been isolated from several Juglandaceae members . Juglone is excreted from roots and exuded from litterfall in its reduced form, hydrojuglone .

Cellular Effects

Juglone induces reactive oxygen species production and calcium accumulation . It also causes significant DNA and chromosome damage in the genome of insect hemocytes . Increase in MDA levels and DNA damage indicate that juglone-dependent oxidative stress occurs in the larval body .

Molecular Mechanism

It is known to induce oxidative stress and genotoxic stress .

Dosage Effects in Animal Models

The effects of juglone vary with different dosages in animal models . Juglone expressed changes in antioxidant enzyme activities and induced lipid peroxidation in a concentration-dependent manner .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Juglone can be synthesized through various methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using reagents such as silver oxide or potassium permanganate. Another method involves the cyclization of 2-hydroxy-1,4-naphthoquinone .

Industrial Production Methods: Industrial extraction of juglone often involves the use of microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) from plant materials. For instance, a combined ultrasonic and microwave method has been employed to extract juglone from walnut green husk (Juglans nigra), optimizing conditions such as solvent type, solvent-to-sample ratio, ultrasonic power, and microwave power .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Juglon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Hydroxythis compound oxidiert werden.

Reduktion: Die Reduktion von this compound ergibt Hydrothis compound, die Verbindung, die in Walnusspflanzen vorkommt.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere mit Nucleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Silberoxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Hydroxythis compound.

Reduktion: Hydrothis compound.

Substitution: Verschiedene substituierte Naphthochinone, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Juglon ist strukturell ähnlich anderen Naphthochinonen wie Lawsone (2-Hydroxy-1,4-Naphthochinon) und Plumbagin (5-Hydroxy-2-methyl-1,4-Naphthochinon). This compound ist aufgrund seiner starken allelopathischen Eigenschaften und seines spezifischen Vorkommens in der Familie Juglandaceae einzigartig .

Ähnliche Verbindungen:

Lawsone: In Hennablättern gefunden und als Farbstoff verwendet.

Plumbagin: In den Wurzeln von Plumbago-Arten gefunden und bekannt für seine Antikrebs-Eigenschaften.

Die einzigartige Kombination aus allelopathischen Wirkungen, vielseitiger chemischer Reaktivität und potenziellen therapeutischen Anwendungen macht this compound zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.

Eigenschaften

IUPAC Name |

5-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPYUDDGWXQXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0031504 | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-39-0 | |

| Record name | Juglone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JUGLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.